N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide is an organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of two aromatic rings, one substituted with methoxy groups and the other with a trifluoromethoxy group. The acrylamide moiety connects these two aromatic systems, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide typically involves the reaction of 2,4-dimethoxyaniline with 4-(trifluoromethoxy)benzaldehyde in the presence of a base, followed by the addition of acryloyl chloride. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced acrylamide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethoxy group enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-3-phenylacrylamide
- N-(2,4-dimethoxyphenyl)-3-[4-methoxyphenyl]acrylamide
- N-(2,4-dimethoxyphenyl)-3-[4-chlorophenyl]acrylamide
Uniqueness
N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]acrylamide stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes the compound more reactive and selective in certain chemical reactions compared to its analogs.
Properties
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4/c1-24-14-8-9-15(16(11-14)25-2)22-17(23)10-5-12-3-6-13(7-4-12)26-18(19,20)21/h3-11H,1-2H3,(H,22,23)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJOKURPUNMDQF-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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